molecular formula C26H20FN3O3S B2730606 2-Amino-6-(4-fluorobenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893293-63-5

2-Amino-6-(4-fluorobenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2730606
CAS No.: 893293-63-5
M. Wt: 473.52
InChI Key: OAWCDWTUFAFPJK-UHFFFAOYSA-N
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Description

2-Amino-6-(4-fluorobenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a heterocyclic compound featuring a pyranobenzothiazine scaffold fused with a pyran ring. Its structure includes a 4-fluorobenzyl group at position 6, a 3-methylphenyl group at position 4, and a nitrile substituent at position 3. The 5,5-dioxide moiety indicates sulfonylation of the benzothiazine ring. This compound is hypothesized to exhibit biological activity, particularly as a monoamine oxidase (MAO) inhibitor, based on structural similarities to analogs reported in the literature .

Synthesis of such derivatives typically involves multistep reactions starting with methyl anthranilate, followed by sulfonylation, N-alkylation, and multicomponent cyclization with malononitrile and substituted aldehydes .

Properties

IUPAC Name

2-amino-6-[(4-fluorophenyl)methyl]-4-(3-methylphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3S/c1-16-5-4-6-18(13-16)23-21(14-28)26(29)33-24-20-7-2-3-8-22(20)30(34(31,32)25(23)24)15-17-9-11-19(27)12-10-17/h2-13,23H,15,29H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWCDWTUFAFPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=C(C=C5)F)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-6-(4-fluorobenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrano-benzothiazine core with various substituents that may influence its biological activity. The presence of the amino group and fluorobenzyl moiety are particularly noteworthy as they can enhance interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Amino-6-(4-fluorobenzyl) derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing similar structural motifs have shown IC50 values ranging from 36 nM to 580 nM against different cancer types, including liver and breast cancers .

CompoundCancer Cell LineIC50 (nM)
4-Fluorobenzyl derivativeHEPG2 (Liver)428
4-Fluorobenzyl derivativeMCF (Breast)580
4-Chlorophenyl derivativeNUGC (Gastric)60

The proposed mechanism for the anticancer activity includes the inhibition of key signaling pathways involved in cell proliferation and survival. The presence of the benzothiazine ring is believed to facilitate interactions with DNA or proteins involved in these pathways, leading to apoptosis in malignant cells .

Case Studies

  • Study on Structural Analogues : A comparative study on structurally related compounds highlighted that modifications on the benzothiazine scaffold significantly affect cytotoxicity. For example, the introduction of electron-withdrawing groups like fluorine or chlorine increased potency against specific cancer cell lines .
  • In Vivo Studies : Preliminary in vivo studies demonstrated that compounds similar to 2-Amino-6-(4-fluorobenzyl) showed reduced tumor growth in xenograft models. These findings suggest potential for further development into therapeutic agents .

Pharmacological Properties

The pharmacokinetics of this compound have yet to be fully elucidated; however, initial assessments suggest moderate solubility and favorable distribution characteristics. Further research is needed to determine its metabolic stability and bioavailability.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The target compound shares its core pyranobenzothiazine scaffold with several synthesized derivatives. Key analogs include:

  • 2-Amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides (Series 6a–r) .
  • 2-Amino-6-methyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides (Series 7a–r) .

Table 1: Substituent Variations and Hypothesized Impact on Activity

Compound Series R<sup>6</sup> (Benzyl/Methyl) R<sup>4</sup> (Phenyl Substituent) Key Structural Differences vs. Target Compound
Target Compound 4-Fluorobenzyl 3-Methylphenyl Enhanced lipophilicity (fluorine) and steric bulk (methyl).
Series 6a–r Benzyl (unsubstituted) Varied substituents (e.g., -OCH3, -Cl) Lack of fluorine at R<sup>6</sup> alters electronic properties.
Series 7a–r Methyl Varied substituents Smaller R<sup>6</sup> group reduces steric hindrance.

The 4-fluorobenzyl group in the target compound may enhance blood-brain barrier permeability compared to non-fluorinated analogs. The 3-methylphenyl group at R<sup>4</sup> could influence binding pocket interactions in MAO enzymes .

Table 2: Activity of Key Analogs

Compound R<sup>6</sup> R<sup>4</sup> MAO-A IC50 (µM) MAO-B IC50 (µM) Selectivity (MAO-A/B)
6d Benzyl 4-Methoxyphenyl 0.42 12.0 28.6
6h Benzyl 4-Chlorophenyl 4.30 0.13 0.03
7q Methyl 3,4-DiCl-phenyl 0.85 9.70 11.4
7r Methyl 4-Fluorophenyl 3.10 0.21 0.07

The target compound’s 3-methylphenyl group at R<sup>4</sup> and 4-fluorobenzyl at R<sup>6</sup> may position it as a dual inhibitor, balancing steric and electronic effects. Molecular docking studies of analogs suggest that nitrile and sulfone groups form hydrogen bonds with MAO active sites, while aromatic substituents engage in π-π stacking .

Physicochemical Properties

Limited data exist for the target compound, but comparisons with structurally related molecules provide insights:

  • Melting Points: Pyranobenzothiazine derivatives typically exhibit high melting points (>200°C) due to rigid fused rings (e.g., 232–236°C for a pyrano[3,2-b]pyran analog) .
  • Spectroscopic Data : The nitrile group’s IR stretch (~2190 cm<sup>−1</sup>) and sulfone peaks (~1350–1150 cm<sup>−1</sup>) are consistent across analogs .

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